REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5](=O)[NH:6][CH:7]=1.C(=O)([O-])[O-:10].[K+].[K+].I[CH:16]([CH3:18])[CH3:17]>CN(C=O)C.C(OCC)(=O)C.O>[CH:16]([O:10][C:2]1[CH:3]=[CH:4][CH:5]=[N:6][CH:7]=1)([CH3:18])[CH3:17] |f:1.2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(NC1)=O
|
Name
|
|
Quantity
|
238 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
86 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
WASH
|
Details
|
The separated organic layer was washed with water (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Mg SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Solvents were removed in vacuum and column purification [5% ethyl acetate in hexanes]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=CC=NC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |